AF-45 IRAK4 Kinase Inhibition: 13.8-Fold Selectivity Over IRAK1
AF-45 demonstrates potent and selective inhibition of IRAK4, a key kinase in inflammatory signaling. AF-45 inhibits IRAK4 with an IC50 of 128 nM and IRAK1 with an IC50 of 1765 nM, yielding a 13.8-fold selectivity for IRAK4 over IRAK1 [1]. This selectivity profile was validated by comparing AF-45's effects on other kinase and non-kinase proteins, confirming specific IRAK4 targeting [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IRAK4 IC50 = 128 nM |
| Comparator Or Baseline | IRAK1 IC50 = 1765 nM |
| Quantified Difference | 13.8-fold selectivity for IRAK4 over IRAK1 |
| Conditions | In vitro kinase inhibition assay |
Why This Matters
This selectivity is critical for researchers requiring IRAK4-specific pathway interrogation without confounding IRAK1-mediated off-target effects.
- [1] Fragment-Based Anti-inflammatory Agent Design and Target Identification: Discovery of AF-45 as an IRAK4 Inhibitor to Treat Ulcerative Colitis and Acute Lung Injury. J Med Chem. 2024 Jun 24. View Source
